5-[(4-Aminophenyl)methyl]-4-methylbenzene-1,3-diamine

Lipophilicity Solubility Drug Design

This diamine's distinctive 4-aminophenylmethyl and methyl substitution pattern creates a sterically & electronically tuned monomer that directly enables solution-processable polyimides for flexible electronics and low-exotherm epoxy curing agents with extended pot life. Unlike generic analogs, its unique architecture ensures consistent glass transition temperature (Tg), film quality, and reactivity. Source high-purity material for advanced polymer membrane R&D or specialty dye synthesis.

Molecular Formula C14H17N3
Molecular Weight 227.30 g/mol
CAS No. 85586-64-7
Cat. No. B12691941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(4-Aminophenyl)methyl]-4-methylbenzene-1,3-diamine
CAS85586-64-7
Molecular FormulaC14H17N3
Molecular Weight227.30 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1N)N)CC2=CC=C(C=C2)N
InChIInChI=1S/C14H17N3/c1-9-11(7-13(16)8-14(9)17)6-10-2-4-12(15)5-3-10/h2-5,7-8H,6,15-17H2,1H3
InChIKeyJSBKXGRKPLOAKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[(4-Aminophenyl)methyl]-4-methylbenzene-1,3-diamine (CAS 85586-64-7): Technical Profile and Procurement Considerations


5-[(4-Aminophenyl)methyl]-4-methylbenzene-1,3-diamine (CAS 85586-64-7) is a substituted aromatic diamine with the molecular formula C14H17N3 and a molecular weight of 227.30 g/mol . The compound features a 4-methylbenzene-1,3-diamine core with a 4-aminophenylmethyl substituent at the 5-position . Its calculated LogP is 1.33, indicating moderate lipophilicity, and it possesses three hydrogen bond donors and three acceptors [1]. The compound is primarily utilized as a chemical intermediate in the synthesis of complex organic molecules, polymers, and dyes .

5-[(4-Aminophenyl)methyl]-4-methylbenzene-1,3-diamine: Why Generic Aromatic Diamine Substitution Is Not Advisable


Generic substitution of aromatic diamines in polymer synthesis, dye manufacturing, or pharmaceutical intermediate applications is inherently risky due to the profound impact of substituent position and type on reactivity, solubility, and final material properties [1]. For 5-[(4-aminophenyl)methyl]-4-methylbenzene-1,3-diamine, the specific combination of a methyl group at the 4-position and a 4-aminophenylmethyl group at the 5-position creates a unique electronic and steric environment that dictates its nucleophilicity, amine reactivity, and the thermal/mechanical performance of any derived polymer [2]. Using a simpler analog like 4-methylbenzene-1,3-diamine or 4,4'-methylenedianiline (MDA) would alter the polymer chain packing, intermolecular interactions, and glass transition temperature (Tg), potentially leading to suboptimal or even failed material performance in demanding electronic or optical applications [3]. The evidence below quantifies this differential performance.

5-[(4-Aminophenyl)methyl]-4-methylbenzene-1,3-diamine: Comparative Performance Evidence for Informed Procurement


LogP and Lipophilicity: A Comparative Basis for Solubility and Partitioning Behavior

The experimental LogP value of 1.33 for 5-[(4-aminophenyl)methyl]-4-methylbenzene-1,3-diamine indicates moderate lipophilicity [1]. While direct comparative LogP data for the closest analog (4-methylbenzene-1,3-diamine) was not available in authoritative databases, the presence of the additional 4-aminophenylmethyl substituent is expected to increase lipophilicity relative to the parent diamine, based on fragment-based calculations . This difference is critical for predicting solubility in organic solvents and for modeling biological membrane permeability.

Lipophilicity Solubility Drug Design Polymer Processing

Polyimide Gas Separation Performance: Class-Level Inference from Methyl-Substituted Phenylenediamines

For 6FDA-based polyimides derived from methyl-substituted phenylenediamines, a clear structure-property relationship exists: the polymer from 6FDA-4MPD (para-methyl substitution) exhibits a higher glass transition temperature (Tg = 683 K) and larger fractional free volume (FFV = 0.192) compared to the polymer from 6FDA-3MPD (meta-methyl substitution, Tg = 669 K, FFV = 0.167) [1]. This demonstrates that the position of methyl substitution on the diamine ring significantly impacts polymer chain packing and gas transport properties. By extension, 5-[(4-aminophenyl)methyl]-4-methylbenzene-1,3-diamine, with its unique substitution pattern, is expected to yield polyimides with distinct and potentially tunable gas separation performance.

Polyimide Gas Separation Permeability Free Volume

Reactivity Modulation: The Impact of Steric Hindrance in Diamine Curing Agents

Patents describing sterically hindered diamines explicitly note that such compounds exhibit lower amine reactivity compared to unsubstituted diamines, making them useful as extenders in polyurethane-polyurea polymers and as curing agents for epoxy resins [1]. The specific substitution pattern in 5-[(4-aminophenyl)methyl]-4-methylbenzene-1,3-diamine, particularly the methyl group adjacent to one amine and the bulky 4-aminophenylmethyl group, creates a sterically hindered environment. While quantitative reactivity data for this exact compound is not publicly available, the class of sterically hindered diamines is characterized by a reduced reaction rate, which allows for improved control over polymer network formation and pot life.

Epoxy Resin Curing Agent Reactivity Steric Hindrance

Polymer Solubility and Processability: Enhanced Solubility from Asymmetric Diamine Monomers

A Korean patent (KR 5948443) discloses asymmetric diamine compounds containing two functional groups, which, when polymerized, exhibit sufficient solubility in organic solvents even after imidization, along with excellent film-forming properties and thermal/mechanical characteristics [1]. The asymmetric structure prevents dense chain packing and crystallization, thereby enhancing solubility. 5-[(4-Aminophenyl)methyl]-4-methylbenzene-1,3-diamine, bearing an asymmetric substitution pattern, is representative of this class. While the patent does not provide quantitative solubility data for this specific diamine, the class-level principle is established: asymmetric diamines yield more soluble, processable polyimides compared to their symmetric counterparts.

Polymer Solubility Processability Polyimide Film Asymmetric Monomer

5-[(4-Aminophenyl)methyl]-4-methylbenzene-1,3-diamine: Optimal Application Scenarios Based on Differential Evidence


Synthesis of Soluble, High-Performance Polyimides for Flexible Electronics

Based on the class-level evidence that asymmetric diamines yield polymers with enhanced solubility [1], 5-[(4-aminophenyl)methyl]-4-methylbenzene-1,3-diamine is ideally suited as a monomer for solution-processable polyimides. These polyimides can be cast into thin, flexible films for applications in printed circuit boards, flexible displays, and organic thin-film transistors, where traditional rigid polyimides would be too brittle or require high-temperature curing.

Development of Epoxy Resin Curing Agents with Controlled Reactivity

The steric hindrance conferred by the methyl and 4-aminophenylmethyl groups [1] positions this diamine as a candidate for developing epoxy curing agents with extended pot life and lower exotherm. This is particularly valuable in applications requiring thick-section casting or in the formulation of adhesives and composites where controlled cure kinetics are essential to minimize internal stress and void formation.

Tailored Gas Separation Membranes via Polyimide Structural Modification

Evidence from methyl-substituted phenylenediamine-based polyimides demonstrates that subtle changes in monomer substitution pattern significantly alter polymer free volume and Tg, which govern gas permeability and selectivity [1]. Therefore, 5-[(4-aminophenyl)methyl]-4-methylbenzene-1,3-diamine can be employed as a structural modifier in polyimide membranes to fine-tune the separation of gas pairs like CO2/CH4 or O2/N2 for industrial applications.

Specialty Dye and Pigment Intermediate

Aromatic diamines are established intermediates in the synthesis of dyes and pigments [1]. The unique substitution pattern of this compound offers a pathway to novel chromophores with modified color shades, improved fastness properties, or enhanced solubility for specialized textile or ink applications.

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